N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative featuring:
- A methylthio (-SMe) group at position 6 of the pyrimidine ring.
- A propylamino (-NHCH2CH2CH3) substituent at position 3.
- An ethyl linker connecting the pyrazolo[3,4-d]pyrimidine core to a benzofuran-2-carboxamide terminal group.
The benzofuran moiety may enhance lipophilicity and influence pharmacokinetic properties compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-3-8-21-17-14-12-23-26(18(14)25-20(24-17)29-2)10-9-22-19(27)16-11-13-6-4-5-7-15(13)28-16/h4-7,11-12H,3,8-10H2,1-2H3,(H,22,27)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKFYSQKIIVVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, with CAS number 941948-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N6O2S
- Molecular Weight : 410.5 g/mol
- Structure : The compound features a benzofuran moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for various biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated antiproliferative activity against K562 leukemia cells by inducing apoptosis and reducing cell viability .
- Apoptosis Induction : The compound is believed to activate apoptotic pathways. Research has indicated that related compounds increase the levels of reactive oxygen species (ROS), which play a critical role in apoptosis. For example, the activation of caspases (caspase 3 and 7) was significantly enhanced after treatment with certain derivatives, suggesting a pro-apoptotic effect .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6. This suggests potential applications in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- K562 Cell Line Study : In a study involving K562 cells treated with related compounds, significant reductions in cell viability were observed alongside increased caspase activity after 48 hours. This indicates a strong potential for inducing apoptosis through mitochondrial pathways .
- Cytokine Inhibition Study : Another study highlighted the ability of certain derivatives to significantly lower IL-6 levels in treated cell cultures. This suggests that the compound may have therapeutic potential in conditions characterized by inflammation .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
Key Observations :
- Position 6: The target compound’s methylthio group is distinct from the propylamino substituents in compounds 15–15. Sulfur-containing groups like -SMe may improve metabolic stability compared to amino groups .
- Terminal Groups : The benzofuran-2-carboxamide in the target compound introduces a fused heterocyclic system, contrasting with the sulfonamide groups in compounds 15–17. This difference likely alters target selectivity and solubility; sulfonamides are more polar, whereas benzofuran may enhance membrane permeability .
Pharmacokinetic Considerations
- Solubility : The benzofuran moiety in the target compound may reduce aqueous solubility compared to sulfonamide analogs, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
